molecular formula C17H30FNSn B116964 2-Fluoro-3-(tributylstannyl)pyridine CAS No. 155533-81-6

2-Fluoro-3-(tributylstannyl)pyridine

Cat. No. B116964
CAS RN: 155533-81-6
M. Wt: 386.1 g/mol
InChI Key: UEIDBUBBTLTCOP-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(tributylstannyl)pyridine” is a chemical compound with the CAS Number: 155533-81-6 . It has a molecular weight of 386.14 and its molecular formula is C17H30FNSn . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(tributylstannyl)pyridine” can be represented by the SMILES string CCCCSn(CCCC)c1cccnc1F . This indicates that the compound contains a pyridine ring with a fluorine atom at the 2nd position and a tributylstannyl group at the 3rd position .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(tributylstannyl)pyridine” is a liquid at room temperature . It has a refractive index of n20/D 1.508 and a density of 1.176 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“2-Fluoro-3-(tributylstannyl)pyridine” is a valuable intermediate in the synthesis of various fluorinated pyridines. These compounds are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their halogenated counterparts, making them suitable for selective synthesis applications .

Radiopharmaceuticals

The compound is used in the preparation of 18F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used in positron emission tomography (PET) scans for the diagnosis and monitoring of diseases, including cancer .

Agricultural Chemistry

Fluorine atoms are introduced into lead structures to develop new agricultural products with improved physical, biological, and environmental properties. “2-Fluoro-3-(tributylstannyl)pyridine” serves as a starting material for the synthesis of some herbicides and insecticides, contributing to the agricultural industry’s need for effective and environmentally friendly solutions .

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The introduction of fluorine into medicinal compounds has been a consistent strategy to discover new drugs with enhanced efficacy and stability. “2-Fluoro-3-(tributylstannyl)pyridine” can be a precursor in the synthesis of such fluorinated medicinal candidates .

Material Science

In material science, fluorinated pyridines are used to modify the properties of materials, such as increasing resistance to solvents and chemicals. This compound’s ability to introduce fluorine atoms into other structures makes it a valuable tool in developing advanced materials with specific desired properties .

Organic Synthesis

This compound is also utilized in organic synthesis, where it can act as a reagent or catalyst in various chemical reactions. Its stannyl group can be used in Stille coupling reactions, which are pivotal in constructing complex organic molecules, particularly in the synthesis of natural products and pharmaceuticals .

Safety And Hazards

“2-Fluoro-3-(tributylstannyl)pyridine” is classified as dangerous according to GHS pictograms . It has several hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tributyl-(2-fluoropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIDBUBBTLTCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454847
Record name 2-Fluoro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(tributylstannyl)pyridine

CAS RN

155533-81-6
Record name 2-Fluoro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155533-81-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of lithium diisopropylamide (1.5M in cyclohexane, 43 mL) and tetrahydrofuran (60 mL) cooled to -70° C. was added 2-fluoropyridine (6.0 mL) at such a rate that the temperature remained below -70° C. After 1.5 hours, tributyltin chloride (15 mL) was added, and the mixture was allowed to warm to room temperature. The mixture was diluted with hexane, washed with water, dried, filtered, and evaporated. Chromatography of the residue over silica gel (cyclohexane/ethyl acetate 98/2) gave 2-fluoro-3-tributylstannylpyridine (17 g).
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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